molecular formula C9H11BrFN B13589002 [2-(4-Bromo-3-fluorophenyl)ethyl](methyl)amine

[2-(4-Bromo-3-fluorophenyl)ethyl](methyl)amine

Cat. No.: B13589002
M. Wt: 232.09 g/mol
InChI Key: BQUAKQUJIFCBDJ-UHFFFAOYSA-N
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Description

Chemical Name: 2-(4-Bromo-3-fluorophenyl)ethylamine
IUPAC Name: 1-(4-Bromo-3-fluorophenyl)-N-methylmethanamine
Molecular Formula: C₈H₉BrFN
Molecular Weight: 218.07 g/mol
SMILES: CNCC1=CC(=C(C=C1)Br)F
Structural Features: A secondary amine with a methyl group attached to the nitrogen and a 2-(4-bromo-3-fluorophenyl)ethyl substituent. The bromine and fluorine atoms occupy the para and meta positions, respectively, on the aromatic ring .

This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its halogenated aromatic ring and secondary amine group make it amenable to further functionalization, such as alkylation or coupling reactions.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

BQUAKQUJIFCBDJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(4-Bromo-3-fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Halogen Substituents

Table 1: Impact of Halogen Positioning on Properties
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
2-(4-Bromo-3-fluorophenyl)ethylamine C₈H₉BrFN Br: 4, F: 3 218.07 Target compound; balanced electronics
1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine C₈H₉BrFN Br: 4, F: 2 218.07 Increased steric hindrance at F-2
(2-Bromo-5-fluorophenyl)methylamine C₈H₉BrFN Br: 2, F: 5 218.07 Altered π-stacking potential
(3-Bromo-4-fluorophenyl)methylamine C₈H₉BrFN Br: 3, F: 4 218.07 Swapped halogen positions; dipole shift

Key Findings :

  • Electronic Effects : The para-bromo and meta-fluoro arrangement in the target compound creates a distinct electronic profile, influencing reactivity in cross-coupling reactions compared to isomers .

Alkyl Chain Modifications on the Amine Group

Table 2: Influence of Amine Substituents
Compound Name Molecular Formula Amine Substituent Molecular Weight (g/mol) Key Properties
2-(4-Bromo-3-fluorophenyl)ethylamine C₈H₉BrFN Methyl 218.07 Compact; high solubility in polar solvents
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine C₉H₁₁BrFN Dimethyl 245.10 Increased lipophilicity; reduced basicity
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN Butan-2-yl 274.17 Enhanced steric bulk; slower reaction kinetics

Key Findings :

  • Lipophilicity : Dimethyl and butan-2-yl substituents (e.g., HE-9706, ) increase logP values, favoring membrane permeability in drug design .
  • Steric Effects : Bulkier alkyl groups (e.g., butan-2-yl) may hinder access to enzymatic active sites but improve metabolic stability .
Table 3: Specialty Derivatives and Their Uses
Compound Name Molecular Formula Functional Group Application Source
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid C₁₃H₁₅BrFNO₄ Boc-protected amino Peptide synthesis; intermediates
2-Amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride C₉H₁₀BrClFNO₂ Amino acetate Chiral resolution; salt forms for crystallization
4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione C₁₀H₁₀BrFN₂O₂S Thiomorpholine-dione Sulfur-containing bioactive molecules

Key Findings :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group in enhances stability during solid-phase synthesis .
  • Salt Forms : Hydrochloride salts () improve crystallinity and purification efficiency .

Biological Activity

2-(4-Bromo-3-fluorophenyl)ethylamine is an organofluorine compound that has garnered attention for its potential biological activities due to its unique structural characteristics. The compound features a bromine atom and a fluorine atom on a phenyl ring, which significantly influence its chemical reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, interaction with molecular targets, and potential therapeutic applications.

  • Chemical Formula : C10H13BrFN
  • Molecular Weight : 246.12 g/mol
  • Structure : The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes.

The biological activity of 2-(4-Bromo-3-fluorophenyl)ethylamine is primarily linked to its interactions with various molecular targets, including:

  • Enzymes : The compound can modulate enzyme activity, influencing metabolic pathways.
  • Receptors : It binds to specific receptors, potentially affecting neurotransmission and cellular signaling pathways.

Research indicates that the halogen substituents enhance binding affinity, making it a candidate for drug development aimed at various biological pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Enzyme ModulationInfluences the activity of enzymes involved in metabolic processes.
Receptor BindingInteracts with neurotransmitter receptors, potentially affecting mood and cognition.
Antimicrobial PotentialInvestigated for efficacy against various pathogens in preliminary studies.

Case Studies and Research Findings

  • Neurotransmitter Interaction :
    • A study investigated the interaction of 2-(4-Bromo-3-fluorophenyl)ethylamine with serotonin receptors. Results indicated that the compound exhibited significant binding affinity, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity :
    • Preliminary research explored the compound's effectiveness against bacterial strains. In vitro assays demonstrated a notable reduction in bacterial growth, indicating its potential as an antimicrobial agent.
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics due to its lipophilicity, which may enhance its bioavailability in therapeutic applications.

Comparison with Similar Compounds

To better understand the uniqueness of 2-(4-Bromo-3-fluorophenyl)ethylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
[(4-Bromo-3-fluorophenyl)methyl][(3-chlorophenyl)methyl]amineBromine and fluorine on phenyl ringPotentially similar reactivity due to halogen presence
[(4-Bromo-3-fluorophenyl)methyl][(3-methoxyphenyl)methyl]amineMethoxy group additionVariation in electronic properties affecting biological activity
[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amineMethyl group on phenyl ringEnhanced lipophilicity influencing pharmacokinetics

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